methyl (2S,3R)-2-(cyclopropylamino)-3-hydroxybutanoate
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Overview
Description
Methyl (2S,3R)-2-(cyclopropylamino)-3-hydroxybutanoate is a chiral amino ester compound It is characterized by the presence of a cyclopropylamino group and a hydroxybutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S,3R)-2-(cyclopropylamino)-3-hydroxybutanoate can be achieved through several methods. One common approach involves the enzymatic asymmetric synthesis of chiral amino acids. This method includes asymmetric reductive amination of keto acids, asymmetric transfer of an amino group to keto acids, and enantioselective addition of ammonia to α,β-unsaturated acids .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems. These systems allow for the efficient and sustainable synthesis of tertiary butyl esters, which can be adapted for the production of this compound .
Chemical Reactions Analysis
Types of Reactions: Methyl (2S,3R)-2-(cyclopropylamino)-3-hydroxybutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Methyl (2S,3R)-2-(cyclopropylamino)-3-hydroxybutanoate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties. Additionally, it has applications in the pharmaceutical industry as a precursor for the synthesis of active pharmaceutical ingredients .
Mechanism of Action
The mechanism of action of methyl (2S,3R)-2-(cyclopropylamino)-3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The cyclopropylamino group and hydroxybutanoate moiety play crucial roles in its biological activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to methyl (2S,3R)-2-(cyclopropylamino)-3-hydroxybutanoate include other chiral amino esters and compounds with cyclopropylamino groups. Examples include N-t-boc-protected amino ester analogs and other tertiary butyl esters .
Uniqueness: this compound is unique due to its specific stereochemistry and functional groups. The combination of the cyclopropylamino group and hydroxybutanoate moiety imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H15NO3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
methyl (2S,3R)-2-(cyclopropylamino)-3-hydroxybutanoate |
InChI |
InChI=1S/C8H15NO3/c1-5(10)7(8(11)12-2)9-6-3-4-6/h5-7,9-10H,3-4H2,1-2H3/t5-,7+/m1/s1 |
InChI Key |
RCGUREKSXUHOKP-VDTYLAMSSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC)NC1CC1)O |
Canonical SMILES |
CC(C(C(=O)OC)NC1CC1)O |
Origin of Product |
United States |
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